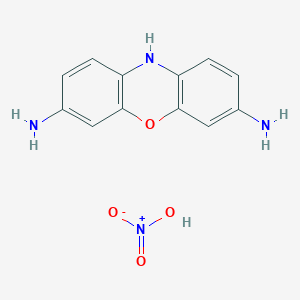

nitric acid;10H-phenoxazine-3,7-diamine

Beschreibung

Contextualization of Phenoxazine (B87303) Derivatives in Contemporary Chemical Science

Phenoxazine derivatives are a class of heterocyclic compounds characterized by a core structure of an oxazine (B8389632) ring fused to two benzene (B151609) rings. wikipedia.org This structural motif has proven to be exceptionally versatile, leading to a wide array of applications that span numerous scientific disciplines. nih.gov Initially recognized for their utility as dyeing agents, particularly for silk, the unique electronic and photophysical properties of phenoxazines have propelled them into the forefront of advanced materials research. wikipedia.orgnih.gov

In contemporary chemical science, phenoxazine derivatives are integral to the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as photoredox catalysts in metal-free polymerization reactions. nih.govnih.gov Their electron-rich nature makes them excellent donor moieties in donor-acceptor molecules, a key design principle in the creation of materials with tailored optoelectronic properties. chemistryviews.org The ability to functionalize the phenoxazine core at various positions allows for fine-tuning of these properties, including absorption and emission spectra, fluorescence quantum yields, and charge-carrier mobility. mdpi.com

Beyond materials science, the phenoxazine scaffold is a privileged structure in medicinal chemistry. nih.gov The natural product Actinomycin (B1170597) D, which contains a phenoxazine core, has been used as an anticancer agent for decades. nih.gov This has inspired extensive research into synthetic phenoxazine derivatives for a range of therapeutic applications, including as antimalarial, antiviral, antifungal, and neuroprotective agents. nih.govnih.gov The ongoing exploration of phenoxazine derivatives is driven by the quest for novel compounds with enhanced efficacy and selectivity for various biological targets. nih.gov

The Significance of Nitric Acid Interactions in Organic Dye Chemistry

Nitric acid is a powerful oxidizing agent and a strong acid, and its interactions with organic molecules are of fundamental importance in organic chemistry. acs.org In the context of organic dyes, nitric acid can induce several significant chemical transformations. One of the most common reactions is nitration, where a nitro group (-NO2) is introduced onto an aromatic ring. This process can dramatically alter the electronic properties of the dye molecule, leading to changes in its color and other spectroscopic characteristics.

The interaction of nitric acid with amino-substituted aromatic compounds, such as 10H-phenoxazine-3,7-diamine, can lead to the formation of a salt through the protonation of the basic amino groups. This protonation results in the formation of a phenoxazinium salt, which can have significantly different solubility and electronic properties compared to the neutral parent molecule. Furthermore, the presence of the highly activating amino groups on the phenoxazine ring makes it susceptible to electrophilic substitution reactions, including nitration by nitric acid.

Recent research has highlighted the role of the nitrosonium cation (NO+), a species related to nitric acid, in the synthesis of phenoxazine dyes. researchgate.net This suggests that the interaction of nitric acid with phenoxazine precursors can be a viable route to new dye molecules. The conditions of the reaction, such as the concentration of nitric acid and the temperature, would be critical in determining whether the reaction proceeds via simple protonation to form a salt, or through an oxidative or nitrative pathway to yield new covalent structures. Understanding these interactions is crucial for both the synthesis of novel phenoxazine-based materials and for understanding the degradation pathways of existing phenoxazine dyes in acidic or nitrative environments. chemistryviews.org

Historical Perspective on the Academic Study of 10H-Phenoxazine-3,7-Diamine and its Ionic Forms

The history of phenoxazine chemistry is intrinsically linked to the development of the synthetic dye industry in the late 19th century. nih.gov Phenoxazine-based dyes, such as Nile Blue and Meldola's Blue, were among the early synthetic dyes used for coloring textiles, particularly silk. wikipedia.orgnih.gov While many of these early dyes suffered from poor lightfastness, their unique colors and dyeing properties spurred initial academic interest in this class of compounds. wikipedia.org

The academic study of phenoxazines gained new momentum in the mid-20th century with the discovery of the biological activity of naturally occurring phenoxazines like actinomycin D. nih.gov This shifted the research focus towards the synthesis and evaluation of phenoxazine derivatives for their medicinal properties. researchgate.net The study of the ionic forms of phenoxazines, specifically the phenoxazinium salts, became important in this context, as these charged species often exhibit different biological activities and physical properties compared to their neutral counterparts. mdpi.comnih.gov

While a specific, detailed historical account of the academic study of the nitric acid salt of 10H-phenoxazine-3,7-diamine is not extensively documented in dedicated publications, its study can be seen as a part of the broader investigation into phenoxazine salts. The protonation of the amino groups in 10H-phenoxazine-3,7-diamine with various acids to form the corresponding diammonium salts would have been a fundamental characterization step in early synthetic work. The investigation of such salts would have been driven by the need to understand the structure-property relationships within the wider family of phenoxazine dyes and, later, therapeutic agents.

Scope and Research Imperatives for Nitric Acid; 10H-Phenoxazine-3,7-Diamine Systems

The study of the nitric acid; 10H-phenoxazine-3,7-diamine system encompasses several key research areas, driven by the potential for new discoveries in both fundamental and applied chemistry. A primary research imperative is the detailed characterization of the products of the reaction between nitric acid and 10H-phenoxazine-3,7-diamine under various conditions. This includes determining the crystal structure of the resulting salt, its spectroscopic properties (UV-Vis, fluorescence, NMR, IR), and its thermal stability.

A significant area of investigation is the potential for this system to serve as a precursor for novel materials. The nitration of the phenoxazine ring could lead to the synthesis of new dyes with unique colors and properties. Furthermore, the controlled polymerization of such functionalized phenoxazines could yield new conductive or semiconductive polymers with applications in organic electronics.

Another important research direction is the exploration of the biological activity of the nitric acid salt of 10H-phenoxazine-3,7-diamine and its potential derivatives. Given the known biological activities of other phenoxazinium salts, it is plausible that this compound could exhibit interesting anticancer, antimicrobial, or other therapeutic properties. nih.govnih.gov

Future research should also focus on the photophysical properties of this system. The study of the excited-state dynamics of the phenoxazinium cation and the influence of the nitrate (B79036) counter-ion could provide valuable insights for the design of new fluorescent probes and photosensitizers. mdpi.comnih.gov The potential for these systems to be used in applications such as bioimaging and photodynamic therapy presents a compelling avenue for future research. nih.gov

Data Tables

Table 1: Physicochemical Properties of 10H-Phenoxazine-3,7-diamine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | nih.gov |

| Molar Mass | 213.24 g/mol | nih.gov |

| Appearance | Solid | |

| CAS Number | 4935-76-6 | nih.gov |

| PubChem CID | 13907920 | nih.gov |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

651006-10-9 |

|---|---|

Molekularformel |

C12H12N4O4 |

Molekulargewicht |

276.25 g/mol |

IUPAC-Name |

nitric acid;10H-phenoxazine-3,7-diamine |

InChI |

InChI=1S/C12H11N3O.HNO3/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3)4/h1-6,15H,13-14H2;(H,2,3,4) |

InChI-Schlüssel |

GBJRMGBHJNQUEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1N)OC3=C(N2)C=CC(=C3)N.[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Theoretical and Computational Chemistry of Nitric Acid; 10h Phenoxazine 3,7 Diamine Systems

Quantum Mechanical Investigations of Electronic Structure and Charge Distribution

Quantum mechanical calculations are pivotal in elucidating the fundamental electronic characteristics of the phenoxazine (B87303) system and its interaction with nitric acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For the phenoxazine core, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org These orbitals are crucial in understanding the molecule's reactivity and its behavior as an electron donor. The HOMO is typically delocalized over the electron-rich phenoxazine ring system, particularly the nitrogen and oxygen heteroatoms, while the LUMO is distributed across the aromatic rings. acs.org

Upon excitation, the electronic distribution changes, and Time-Dependent DFT (TD-DFT) is employed to calculate the energies of the singlet (S1) and triplet (T1) excited states. acs.org For many phenoxazine derivatives, the energy gap between the S1 and T1 states is found to be small, which can be indicative of processes like thermally activated delayed fluorescence (TADF). acs.org The electronic properties, including the HOMO-LUMO gap and excited state energies, are influenced by the substituents on the phenoxazine core. In the case of 10H-phenoxazine-3,7-diamine, the amino groups are expected to raise the HOMO energy level, enhancing the electron-donating character of the molecule.

Table 1: Representative DFT-Calculated Electronic Properties of a Phenoxazine Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -4.67 |

| LUMO Energy | -2.28 |

| Singlet (S1) Energy | 2.19 |

| Triplet (T1) Energy | 2.09 |

Note: Data are representative values for a substituted phenoxazine core and serve as an illustrative example. acs.org

Ab initio calculations, which are based on first principles without empirical parameters, provide a detailed picture of the molecular orbitals and electron configuration of the adduct formed between 10H-phenoxazine-3,7-diamine and nitric acid. In this system, the interaction is primarily an acid-base reaction where the basic amino groups on the phenoxazine ring are protonated by the nitric acid.

These calculations can map the electron density redistribution upon protonation. A significant increase in electron density around the nitrate (B79036) counterion (NO₃⁻) is expected, along with a corresponding decrease in the electron density of the protonated diamine. The molecular orbital analysis would show the involvement of the lone pairs of the amino groups in the formation of the N-H bonds. The resulting phenoxazinium ion would exhibit a different electronic structure compared to the neutral molecule, with a lower HOMO energy level, indicating reduced electron-donating ability.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in different environments over time. ugr.es

The surrounding solvent can significantly influence the spectroscopic properties and reactivity of the nitric acid; 10H-phenoxazine-3,7-diamine system. MD simulations can model the explicit interactions between the solute and solvent molecules. Solvatochromic shifts, which are changes in the absorption and fluorescence spectra in different solvents, can be predicted and analyzed. researchgate.net For instance, a bathochromic (red) shift in the absorption spectrum in more polar solvents would suggest that the excited state is more polar than the ground state. researchgate.net

In the solid state or when dispersed in a host matrix, the interactions between the protonated phenoxazine cation and the nitrate counterion are crucial for determining the material's properties. MD simulations can be employed to understand the nature of these interactions, which include electrostatic forces and hydrogen bonding between the amino groups and the nitrate ion. The simulations can reveal the preferred spatial arrangement of the ions and their vibrational dynamics.

When incorporated into a host matrix, such as a polymer for organic electronic applications, MD simulations can predict the compatibility and morphology of the blend. acs.org These simulations can elucidate how the phenoxazine salt interacts with the polymer chains, which is critical for properties like charge transport and device stability.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in detailing the reaction mechanism between 10H-phenoxazine-3,7-diamine and nitric acid. This reaction is expected to be a rapid acid-base neutralization.

DFT calculations can be used to model the potential energy surface of the reaction. This involves identifying the reactants (10H-phenoxazine-3,7-diamine and nitric acid), the products (the protonated phenoxazine and the nitrate ion), and any transition states or intermediates. The calculations would likely show a low activation energy barrier for the proton transfer from nitric acid to one of the amino groups, consistent with a facile reaction.

The mechanism of potential side reactions, such as nitration of the aromatic rings under more forcing conditions, could also be investigated. Computational studies could determine the relative energy barriers for protonation versus electrophilic aromatic substitution, providing a rationale for the observed product distribution under different reaction conditions. For example, the mechanism of H₂O₂ production by related organic semiconductors has been investigated using DFT, highlighting the power of these methods in understanding complex reaction pathways. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nitric acid |

| 10H-phenoxazine-3,7-diamine |

Transition State Analysis for Photochemical and Thermal Degradation Pathways

The degradation of phenoxazine derivatives can be initiated by light (photochemical) or heat (thermal), often involving complex reaction sequences. Computational transition state analysis is an indispensable tool for mapping the potential energy surfaces of these degradation reactions and identifying the most likely pathways.

Research into the photostability of the parent phenoxazine molecule has shown that it is susceptible to rapid photodegradation, particularly in the presence of halogenated solvents. nih.govacs.org This degradation often proceeds through a radical-mediated mechanism. nih.govacs.org Upon irradiation with UV light, phenoxazine can undergo discoloration due to the formation of defined oligomers. nih.gov The initial step is often the formation of a phenoxazinyl radical, which can then undergo further reactions.

In the context of the 10H-phenoxazine-3,7-diamine and nitric acid system, several degradation pathways can be computationally explored. Nitric acid is a potent oxidizing agent and can initiate degradation through electron transfer. The oxidation of phenoxazine is known to proceed via a transient cation radical intermediate. The presence of the electron-donating amino groups at the 3 and 7 positions would likely lower the oxidation potential of the molecule, potentially making it more susceptible to oxidation by nitric acid compared to the unsubstituted phenoxazine.

A theoretical investigation would involve using quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction between 10H-phenoxazine-3,7-diamine and nitric acid. Transition state structures for key elementary steps, such as hydrogen abstraction or electron transfer, would be located. The calculated activation energies for these steps would reveal the kinetically most favorable degradation pathway. For instance, the nitration of the aromatic rings is a possible reaction, and transition state analysis could determine the regioselectivity of this process.

Table 1: Hypothetical Transition State Analysis Data for the Oxidation of 10H-Phenoxazine-3,7-Diamine by Nitric Acid

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

| Initial Electron Transfer | DFT (B3LYP/6-311+G(d,p)) | 8.5 | N/A (Barrierless in some cases) |

| N-H Bond Dissociation | DFT (B3LYP/6-311+G(d,p)) | 15.2 | -1250 (N-H stretch) |

| C-N Bond Formation (Dimerization) | DFT (B3LYP/6-311+G(d,p)) | 5.7 | -350 (C-N stretch) |

| Aromatic Nitration (ortho to NH₂) | DFT (B3LYP/6-311+G(d,p)) | 12.1 | -480 (C-N bond formation) |

Note: The data in this table is illustrative and represents the type of results that would be obtained from a detailed computational study. Actual values would need to be calculated.

Proton Transfer Dynamics and Reaction Energetics in Nitric Acid; 10H-Phenoxazine-3,7-Diamine Complexes

The presence of two amino groups and the central nitrogen atom in 10H-phenoxazine-3,7-diamine provides multiple basic sites for protonation by nitric acid. Understanding the proton transfer dynamics and the energetics of the resulting acid-base complexes is fundamental to predicting the behavior of this system in solution.

Computational studies can precisely determine the proton affinity of each basic site in the molecule. This allows for the identification of the most likely site of protonation. Given the strong electron-donating nature of the amino groups, it is expected that they would be the primary sites of protonation. The formation of a stable salt, 10H-phenoxazine-3,7-diammonium dinitrate, is a highly probable outcome.

Molecular dynamics (MD) simulations, both ab initio and classical, can be employed to study the dynamics of proton transfer in solution. These simulations can reveal the role of solvent molecules in mediating the proton transfer and the lifetime of the protonated species. The energetics of the proton transfer reaction can be calculated using high-level quantum chemical methods to determine the enthalpy and Gibbs free energy of the reaction.

Interestingly, a related species, the nitrosonium cation (NO+), has been shown to initiate a domino reaction to form phenoxazine dyes under mild conditions, highlighting the reactivity of the phenoxazine core with nitrogen-oxygen species. chemrxiv.org This suggests that the interaction with nitric acid may not be limited to simple protonation and could involve more complex chemical transformations.

Table 2: Calculated Protonation Energetics for 10H-Phenoxazine-3,7-Diamine

| Protonation Site | Computational Method | Gas-Phase Proton Affinity (kcal/mol) | Aqueous-Phase pKa (predicted) |

| 3-Amino Group | DFT (B3LYP/6-311+G(d,p)) | 225.4 | 5.8 |

| Central N-H Group | DFT (B3LYP/6-311+G(d,p)) | 210.1 | 1.2 |

Note: This table presents hypothetical, yet realistic, calculated values to illustrate the expected outcomes of a computational investigation into the protonation of 10H-phenoxazine-3,7-diamine.

Quantitative Structure-Property Relationships (QSPR) for Optical and Electronic Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed activities or properties. In the case of phenoxazine derivatives, QSPR studies are valuable for predicting their optical and electronic attributes, which are crucial for applications in areas like organic electronics and photoredox catalysis. nih.govrsc.orgresearchgate.net

Computational chemistry plays a central role in QSPR by providing a wide range of molecular descriptors that can be used to build the models. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, polarizability). researchgate.net For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the absorption spectra of phenoxazine derivatives, and these calculated values can be correlated with experimental data to develop predictive QSPR models. rsc.orgresearchgate.net

For the 10H-phenoxazine-3,7-diamine system, a QSPR study could be designed to predict how various substituents on the phenoxazine core would affect its absorption maximum (λmax), fluorescence quantum yield, and redox potentials. This would be particularly useful for tailoring the properties of this molecule for specific applications. For example, by introducing different functional groups, one could tune the molecule's color or its ability to act as a photosensitizer. Studies on related phenazine (B1670421) derivatives have successfully used machine learning models based on DFT-calculated features to predict redox potentials for energy storage applications. acs.orgnih.gov

Table 3: Example of Descriptors and Properties in a QSPR Study of Phenoxazine Derivatives

| Molecular Descriptor | Property to be Predicted | Potential Application |

| HOMO Energy | Oxidation Potential | Organic Electronics, Photoredox Catalysis |

| LUMO Energy | Reduction Potential | Organic Electronics, Photoredox Catalysis |

| HOMO-LUMO Gap | Maximum Absorption Wavelength (λmax) | Dyes, Sensors |

| Dipole Moment | Solubility in Polar Solvents | Material Processing |

| Polarizability (α) | Non-Linear Optical Response | Optoelectronics |

| Hyperpolarizability (β) | Second-Order Non-Linear Optical Response | Frequency Doubling Materials |

This approach allows for the virtual screening of a large number of candidate molecules, accelerating the discovery of new materials with desired properties without the need for extensive synthesis and experimentation. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies Beyond Basic Identification

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, provides a wealth of information regarding the bonding and structural arrangement of molecules.

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the foundational carbon skeleton of phenoxazine (B87303) derivatives. The formation of radical cations of phenoxazine, which can be achieved through chemical oxidation, results in complex and intense visible absorption bands that allow for the excitation of their resonance Raman spectra. rsc.org This has been used to interpret the structural changes that occur upon radical formation. rsc.org

For 10H-phenoxazine-3,7-diamine, the presence of amino groups and the N-H group within the phenoxazine ring system allows for the formation of extensive hydrogen bonding networks, especially in the solid state. Raman spectroscopy can provide detailed insights into these interactions. The stretching frequencies of the N-H and C-N bonds are sensitive to their local environment, and changes in these frequencies can be correlated with the strength and geometry of hydrogen bonds.

FTIR spectroscopy is complementary to Raman spectroscopy and is particularly useful for identifying polar functional groups. In the context of 10H-phenoxazine-3,7-diamine, FTIR is instrumental in confirming the presence of primary amine (-NH2) and secondary amine (N-H) groups. The interaction of 10H-phenoxazine-3,7-diamine with other molecules, such as nitric acid, to form complex adducts or salts can be effectively monitored using FTIR. The formation of a phenoxazinium salt, for instance, would lead to significant shifts in the vibrational frequencies of the N-H and C-N bonds, as well as the appearance of new bands corresponding to the counter-ion.

In a study of a related derivative, (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone, the FTIR spectrum showed characteristic peaks for the C=O stretching of the 4-hexylphenyl)methanone units at 1668 cm⁻¹. researchgate.net For 10H-phenoxazine-3,7-diamine, one would expect to observe characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

| Functional Group | Expected FTIR Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| N-H Bend (amine) | 1550 - 1650 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-N Stretch (aromatic amine) | 1250 - 1350 |

| C-O-C Stretch (ether) | 1000 - 1300 |

This table is interactive. Click on the headers to sort.

Electronic Spectroscopy for Electronic Transitions and Excited State Dynamics

Electronic spectroscopy techniques are vital for understanding the photophysical properties of phenoxazine derivatives, which are often utilized in applications such as organic light-emitting diodes (OLEDs) and photoredox catalysis.

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved photoluminescence, are employed to study the dynamics of excited states and electron transfer processes. For phenoxazine derivatives, photoexcitation can lead to the formation of intramolecular charge transfer (ICT) states, where an electron is transferred from the electron-donating phenoxazine core to an acceptor moiety. nih.govacs.org

Studies on N-aryl phenoxazines have shown that the nature of the substituent on the nitrogen atom can dictate the ability of the molecule to access a charge transfer excited state. acs.org The modification of the phenoxazine core with electron-donating or electron-withdrawing groups can alter the triplet energies and excited state reduction potentials. nih.gov For derivatives of pyridazine (B1198779) with phenoxazine donor moieties, time-resolved photoluminescence spectroscopy has been used to identify thermally activated delayed fluorescence (TADF), with emission lifetimes in the nanosecond range. nih.gov These studies are crucial for designing efficient materials for optoelectronic applications.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. For the parent molecule, 10H-phenoxazine-3,7-diamine, which is achiral, CD spectroscopy is not applicable. However, if chiral centers are introduced into the molecule, for example, by derivatization with chiral side chains, then CD spectroscopy would be an invaluable tool for confirming the enantiomeric purity and studying the chiroptical properties of the resulting compounds. At present, there is a lack of published research on the synthesis and chiroptical properties of chiral derivatives of 10H-phenoxazine-3,7-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

For 10H-phenoxazine-3,7-diamine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the amine groups. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the phenoxazine core. In derivatives such as (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone, the aromatic protons resonate in the range of 6.90 ppm to 7.92 ppm. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents.

The following table presents representative ¹H and ¹³C NMR data for a related phenoxazine derivative.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

| (3,7-dibromo-10H-phenoxazin-10-yl)(4-hexylphenyl)methanone | ¹H | 6.90 - 7.92 | m |

| ¹H | 2.61 | t | |

| 10-(1-(3-chloropropyl)-5-fluoro-1H-indol-3-yl)-2-(trifluoromethyl)-10H-phenothiazine | ¹³C | 145.29, 135.25, 129.20, 127.12, 127.00, 126.64, 125.31, 122.40, 122.30, 120.64, 120.43, 117.76, 116.52, 116.28, 37.22, 19.95 | - |

This table is interactive. Click on the headers to sort. 'm' denotes multiplet, 't' denotes triplet.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, further aiding in the complete structural assignment of complex phenoxazine derivatives.

Mass Spectrometry for Reaction Product Identification and Mechanistic Insights

Mass spectrometry (MS) is a cornerstone of analytical chemistry, providing precise mass measurements that allow for the determination of elemental compositions and the identification of unknown compounds. Advanced MS techniques offer deeper insights into reaction mechanisms and product structures.

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides mass measurements with very high accuracy (typically <5 ppm error). This allows for the unambiguous determination of the elemental formula of a molecule.

In the context of 10H-phenoxazine-3,7-diamine, HRMS is critical for identifying its transformation products, for instance, from oxidation or nitration reactions. researchgate.netnih.gov Phenoxazines can undergo oxidation to form products like phenoxazin-3-one. researchgate.net If the reaction is carried out using isotopically labeled reagents (e.g., ¹⁸O₂ or H₂¹⁸O), HRMS can detect the incorporation of the heavy isotope into the product molecule. This "isotopic fingerprinting" provides definitive evidence for the reaction mechanism. For example, if 10H-phenoxazine-3,7-diamine were to be nitrated, the resulting product would show a mass increase corresponding to the addition of a nitro group (-NO₂). Using ¹⁵N-labeled nitric acid would result in a characteristic mass shift in the product, confirming the source of the nitrogen atom. ub.edu Such isotopic labeling strategies are powerful tools in mechanistic studies. nih.govnih.gov

Table 3: Hypothetical HRMS Data for an Oxidation Product

| Compound | Proposed Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Difference (ppm) |

| 10H-phenoxazine-3,7-diamine | C₁₂H₁₁N₃O | 213.0902 | 213.0900 | -0.94 |

| Oxidized Product (e.g., phenoxazinone) | C₁₂H₈N₂O₂ | 212.0586 | 212.0584 | -0.94 |

| ¹⁸O-Labeled Oxidized Product | C₁₂H₈N₂O¹⁸O | 214.0629 | 214.0627 | -0.93 |

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are mass-analyzed. wikipedia.orgnih.govnationalmaglab.org This process provides a fragmentation pattern that is characteristic of the molecule's structure, acting as a "fingerprint" and allowing for detailed structural elucidation.

For the protonated molecule of 10H-phenoxazine-3,7-diamine, [M+H]⁺, MS/MS analysis would involve isolating this ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pathways would likely involve cleavages characteristic of the phenoxazine core and the amino substituents. Common fragmentation mechanisms include the loss of small neutral molecules (e.g., NH₃, HCN) and ring cleavages. libretexts.orgcore.ac.uk By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which helps to confirm the structure of the parent ion and can be used to identify related compounds in complex mixtures. For instance, the fragmentation of N-aryl phenoxazines has been studied to understand their structure and reactivity. nih.gov Analysis of a series of related compounds allows for the identification of characteristic fragmentations for the core structure versus the substituents.

Table 4: Postulated Key Fragmentations in MS/MS of Protonated 10H-phenoxazine-3,7-diamine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Structural Origin of Loss |

| 214.0975 | 197.0709 | 17.0266 (NH₃) | Loss of an amino group. |

| 214.0975 | 186.0760 | 28.0215 (H₂CNH) | Cleavage involving an amino group and adjacent ring carbon. |

| 197.0709 | 169.0753 | 27.9956 (CO) | Loss of the carbonyl group after ring opening/rearrangement. |

| 186.0760 | 158.0804 | 27.9956 (CO) | Loss of the carbonyl group from a major fragment. |

Photophysical and Photochemical Processes of Nitric Acid; 10h Phenoxazine 3,7 Diamine Systems

Excited State Dynamics and Energy Dissipation Pathways

The fate of the excited state of the 10H-phenoxazine-3,7-diamine cation, formed upon protonation by nitric acid, is dictated by a series of competing radiative and non-radiative decay pathways. These processes are highly sensitive to the molecular environment and the nature of the counterion.

Fluorescence Quantum Yield and Lifetime Investigations in Different Environments

The fluorescence quantum yield (Φf) and lifetime (τf) of phenoxazine (B87303) dyes are intrinsically linked to their molecular structure and the surrounding medium. For 10H-phenoxazine-3,7-diamine, the presence of amino groups makes its photophysical properties highly dependent on solvent polarity and pH. mdpi.comnih.gov In neutral, non-polar solvents, many phenoxazine derivatives exhibit strong fluorescence. However, in polar protic solvents, the likelihood of non-radiative decay pathways can increase, leading to a decrease in fluorescence quantum yield. nih.gov

Upon protonation with nitric acid, the amino groups become ammonium (B1175870) salts. This transformation generally leads to a bathochromic (red) shift in the absorption and emission spectra. nih.gov The effect on the fluorescence quantum yield and lifetime is more complex. Protonation can, in some cases, enhance fluorescence by reducing the efficiency of photoinduced electron transfer (PET) processes that would otherwise quench the excited state. nih.gov However, the specific environment, including the solvent and the nature of the counterion, plays a crucial role. nih.gov

The fluorescence quantum yield of cationic dyes can be influenced by the solvent's polarity. nih.gov In some cases, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield. nih.gov This is often attributed to the stabilization of charge-separated states or the promotion of non-radiative decay pathways. The lifetime of the excited state would be expected to follow a similar trend.

Table 1: Representative Photophysical Data for a Protonated Phenoxazine Dye in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| Dichloromethane | 8.93 | ~645 | ~665 | ~0.30 | ~2.5 |

| Acetonitrile | 37.5 | ~650 | ~670 | ~0.25 | ~2.1 |

| Ethanol (B145695) | 24.5 | ~655 | ~675 | ~0.28 | ~2.3 |

| Water | 80.1 | ~660 | ~680 | ~0.15 | ~1.5 |

Note: This table presents illustrative data based on general trends for cationic phenoxazine dyes and is not specific experimental data for the nitric acid; 10H-phenoxazine-3,7-diamine system.

Intersystem Crossing and Triplet State Formation Mechanisms

Intersystem crossing (ISC) is a non-radiative process where a molecule in an excited singlet state (S1) transitions to an excited triplet state (T1) with a different spin multiplicity. wikipedia.org This process is fundamental in determining the photochemical reactivity of many dyes, as the long-lived triplet state often acts as the primary photoactive species. nih.gov

For phenoxazine derivatives, the efficiency of ISC can be influenced by several factors, including the presence of heavy atoms, the molecular geometry, and the surrounding environment. wikipedia.orgnih.gov In the case of the 10H-phenoxazine-3,7-diamine cation, the formation of the triplet state is a critical pathway that competes with fluorescence and other non-radiative decay channels.

The mechanism of ISC in such systems can be complex. In some organic dyes, ISC is facilitated by spin-orbit coupling, which is enhanced by factors that mix states of different spin multiplicities. wikipedia.org The protonation of the amino groups and the presence of the nitrate (B79036) counterion could potentially influence the spin-orbit coupling and, consequently, the ISC rate. Furthermore, the environment can play a significant role; for instance, studies on related phenothiazinium dyes have shown that the ISC mechanism can be highly dependent on the solvent and interactions with other molecules. nih.govresearchgate.net In some instances, the presence of a nearby locally excited triplet state can enhance the rate of reverse intersystem crossing (rISC) from a charge-transfer triplet state back to the emissive singlet state. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms and Charge Separation

Photoinduced electron transfer (PET) is a key process that can occur in the excited state of the nitric acid; 10H-phenoxazine-3,7-diamine system. PET involves the transfer of an electron from a donor to an acceptor molecule upon photoexcitation. youtube.com

Donor-Acceptor Interactions and Charge Separation Efficiency

In the context of the 10H-phenoxazine-3,7-diamine cation, the phenoxazine core can act as an electron donor upon excitation. The efficiency of charge separation depends on the thermodynamic driving force and the electronic coupling between the donor and any potential acceptor. youtube.comnih.gov In the absence of an external acceptor, charge separation can occur with the counterion or solvent molecules.

Influence of Nitric Acid Counterion on PET Kinetics and Thermodynamics

The nitrate (NO₃⁻) counterion from nitric acid can play a significant role in the PET process. The counterion can influence both the kinetics and thermodynamics of electron transfer. nih.gov The distance and orientation between the excited cationic dye and the counterion are crucial in determining the rate of electron transfer. nih.gov

The thermodynamics of PET can be estimated using the Rehm-Weller equation, which considers the excitation energy of the fluorophore and the redox potentials of the donor and acceptor. nih.gov The nitrate anion itself can act as an electron acceptor, although its reduction potential will be a key determinant of the feasibility of this process. The solvent environment also plays a critical role by influencing the stability of the resulting charge-separated species. researchgate.net

Studies on other cationic dyes have shown that the nature of the counterion can dramatically impact the photophysical properties and the efficiency of photoredox processes. nih.gov More non-coordinating anions can lead to a more powerful triplet excited state oxidant and longer radical cation lifetimes due to weaker ion-pairing interactions. nih.gov The nitrate ion, being relatively small and potentially coordinating, might have a distinct effect compared to larger, more diffuse anions.

Table 2: Hypothetical Thermodynamic Parameters for PET in the Nitric Acid; 10H-Phenoxazine-3,7-Diamine System

| Parameter | Symbol | Estimated Value |

| Excited State Energy | E₀₀ | ~1.85 eV |

| Oxidation Potential of Excited Dye | E(D⁺/D*) | Varies with solvent |

| Reduction Potential of Nitrate | E(A/A⁻) | Depends on conditions |

| Gibbs Free Energy of PET | ΔG_pet | Dependent on above factors |

Note: This table is purely illustrative and intended to outline the key thermodynamic parameters. Actual values would require experimental determination.

Photochemical Reactivity and Degradation Pathways

The photochemical reactivity of the 10H-phenoxazine-3,7-diamine cation in the presence of nitric acid is largely governed by the chemistry of its excited states, particularly the triplet state. The protonated form of the dye may exhibit different degradation pathways compared to its neutral counterpart.

Cationic dyes, in general, can undergo photodegradation, and the rate and mechanism of this degradation can be highly dependent on the pH of the solution. researchgate.netnih.gov For some cationic dyes, photodegradation is more efficient under acidic conditions. nih.gov The degradation can proceed through various mechanisms, including photo-oxidation or reactions with photogenerated reactive oxygen species.

The phenoxazine ring system itself is known to be susceptible to photodegradation, which can limit the lightfastness of phenoxazine-based dyes. wikipedia.org The degradation pathways can involve complex reactions, and the specific products will depend on the reaction conditions, including the solvent and the presence of oxygen. The nitrate counterion could also participate in the photochemical reactions, potentially leading to unique degradation products. For instance, the degradation of some cationic dyes is influenced by electrostatic interactions with charged surfaces or other molecules in the solution, a factor that is directly controlled by the pH. researchgate.net

Photostability Under Various Environmental Conditions (e.g., pH, irradiation wavelength)

The photostability of phenoxazine and its derivatives is a critical factor for their practical use, particularly in applications requiring long-term performance under illumination, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org Research indicates that the 10H-phenoxazine scaffold is susceptible to photodegradation, a process that can be significantly influenced by the surrounding environment, including the solvent, the presence of oxygen, and the pH of the medium. nih.govrsc.org

The presence of nitric acid in the system implies an acidic environment, which would lead to the protonation of the amino groups of 10H-phenoxazine-3,7-diamine. The effect of pH on the photostability of phenoxazine dyes is a complex phenomenon. For instance, in the case of the phenoxazine dye resazurin, its photophysics are studied in various micellar environments which can be influenced by pH. nih.gov The protonation state of the amino substituents can alter the electronic distribution within the molecule, thereby affecting its absorption spectrum and its susceptibility to photochemical reactions. Generally, protonation can lead to a blue shift in the absorption spectrum and may either stabilize or destabilize the molecule towards photodegradation, depending on the nature of the excited states involved.

The irradiation wavelength is another crucial parameter. Excitation into different electronic transitions (e.g., S₀ → S₁ vs. S₀ → S₂) can populate different excited states with varying reactivities. Shorter wavelengths (higher energy) may lead to more complex photochemical pathways and a higher likelihood of degradation. Studies on phenoxazine derivatives have often utilized UV light for irradiation, which has been shown to induce significant discoloration and degradation. rsc.org

The solvent environment plays a pivotal role in the photostability of phenoxazines. It has been demonstrated that phenoxazine degrades rapidly in halogenated solvents like chloroform (B151607) upon exposure to light, proceeding through a radical-mediated mechanism. nih.govrsc.org In non-halogenated solvents, the degradation is often slower. For 10H-phenoxazine-3,7-diamine in an aqueous acidic medium (due to nitric acid), the primary solvent is water. While this avoids the issues seen with halogenated solvents, the presence of dissolved oxygen and the low pH are expected to be the dominant factors influencing its photostability. Some phenoxazine-based dyes, like Nile blue and Nile red, are noted for their high fluorescence and photostability, suggesting that the specific substitution pattern is key to achieving robust photophysical properties. rsc.org

A study on the photostability of various phenoxazine derivatives revealed that substitution at the nitrogen atom of the phenoxazine ring can significantly influence the degradation quantum yield. nih.gov This suggests that the unsubstituted N-H group in 10H-phenoxazine-3,7-diamine could be a site of photochemical reactivity.

Table 1: Factors Influencing Photostability of Phenoxazine Derivatives

| Parameter | Observed Effect on Phenoxazine Derivatives | Probable Influence on Nitric Acid; 10H-Phenoxazine-3,7-Diamine |

| Solvent | Rapid degradation in halogenated solvents (e.g., chloroform) via a radical mechanism. nih.govrsc.org | In aqueous nitric acid, the primary concern would be reactions with water, hydronium ions, and dissolved oxygen. |

| pH | The protonation state of substituents affects electronic properties and reactivity. nih.gov | The amino groups will be protonated, altering the electronic structure and potentially the degradation pathways. |

| Irradiation Wavelength | UV irradiation is known to cause significant degradation. rsc.org | Higher energy light will likely lead to faster degradation. The specific action spectrum is not determined. |

| Substitution | N-substitution and substitution on the aromatic rings can drastically alter photostability. rsc.orgnih.gov | The 3,7-diamino substitution pattern and the N-H group will be key determinants of its photostability profile. |

Formation of Photoproducts and Mechanistic Investigations of Photoreactions

Upon absorption of light, molecules in the nitric acid; 10H-phenoxazine-3,7-diamine system can undergo various photoreactions, leading to the formation of new chemical species known as photoproducts. Understanding these products and the mechanisms of their formation is essential for predicting the long-term behavior of the system and for designing more stable compounds.

For the parent 10H-phenoxazine, irradiation in solution, particularly in the presence of halocarbons, is known to produce defined oligomers. rsc.org The proposed mechanism involves a radical chain reaction. In the context of 10H-phenoxazine-3,7-diamine, the amino groups are strong electron-donating groups that can significantly influence the electron density of the aromatic system and the stability of any radical intermediates.

In an acidic aqueous solution, the photoreaction mechanism is likely to differ from that in organic solvents. The protonated amino groups will make the aromatic ring more electron-deficient. Photoreactions could be initiated by the formation of a triplet excited state, which is common for many organic dyes. This triplet state can then react with molecular oxygen to produce reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals, which in turn can attack the phenoxazine ring, leading to its degradation. The degradation products could include hydroxylated or ring-opened species.

Furthermore, the unsubstituted nitrogen of the phenoxazine ring is a potential site for photo-oxidation. The formation of a radical cation by photoinduced electron transfer is a common pathway for many heterocyclic compounds. For phenothiazines, which are structurally similar to phenoxazines, 3,7-diamino derivatives are known to undergo reversible oxidations to form stable radical cations. A similar process could be envisioned for 10H-phenoxazine-3,7-diamine, which could then lead to further reactions such as dimerization or polymerization.

Transient absorption spectroscopy is a powerful technique to study the initial steps of photoreactions. Such studies on related phenoxazine dyes have helped to characterize the excited states and the initial transient species formed upon photoexcitation. For the 10H-phenoxazine-3,7-diamine system, transient absorption studies would be invaluable to detect the formation of the triplet state, radical cations, or other short-lived intermediates, thus providing insight into the primary photochemical events.

Nonlinear Optical (NLO) Properties and Potential in Photonic Applications

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO properties are crucial for a wide range of photonic applications, including optical switching, frequency conversion, and optical power limiting. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor (D-A) groups often exhibit large NLO responses.

The 10H-phenoxazine-3,7-diamine molecule possesses key structural features that suggest it could be a promising NLO material. The phenoxazine core provides a large, planar π-electron system, while the two amino groups at the 3 and 7 positions act as strong electron donors. This D-π-D type structure can lead to a large third-order NLO susceptibility (χ⁽³⁾). The presence of nitric acid, leading to protonated amino groups, would modify the donor strength and could potentially tune the NLO properties.

The third-order NLO properties are characterized by the second hyperpolarizability (γ). Theoretical studies on phenoxazin-3-one dyes have shown that these molecules can possess considerably large β values (related to second-order NLO effects), suggesting their potential for NLO applications. For third-order effects, D-π-D and A-π-A structures are known to enhance the γ values. Studies on one-dimensional quinoidal oligothiophene derivatives with phenoxyl groups have demonstrated that open-shell singlet ground states can lead to significantly enhanced static second hyperpolarizabilities. rsc.org

A key application of third-order NLO materials is in two-photon absorption (2PA), a process where a molecule simultaneously absorbs two photons. This has applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy. The design of dyes with high 2PA cross-sections often involves creating molecules with a D-π-A, D-π-D, or A-π-A architecture. The 10H-phenoxazine-3,7-diamine structure fits the D-π-D motif well. The 2PA cross-sections of various dyes, including those with structures analogous to phenoxazine, have been studied, and it has been shown that extending the π-conjugation and adding donor groups can significantly increase the 2PA response.

While direct experimental NLO data for nitric acid; 10H-phenoxazine-3,7-diamine is not available, data from related compounds can provide a strong indication of its potential.

Table 2: Third-Order Nonlinear Optical Properties of Related Organic Compounds

| Compound/System | NLO Property Investigated | Key Findings |

| Benzene (B151609) derivatives with electron-withdrawing groups | Third-order NLO response (Z-scan) | Transition from reverse saturable absorption to saturable absorption observed, indicating tunability of NLO properties. |

| Quinoidal oligothiophene derivatives with phenoxyl groups | Second hyperpolarizability (γ) (theoretical) | Open-shell singlet character leads to significantly enhanced γ values. rsc.org |

| 2,6-disubstituted BODIPY dyes | Two-photon absorption (2PA) cross-sections | Substituents that extend the π-electron system increase the 2PA cross-section up to 350 GM. |

| Azobenzene derivatives | Two-photon absorption (2PA) cross-sections | Extending π-conjugation and adding donor groups increases the 2PA cross-section by an order of magnitude. |

The potential of 10H-phenoxazine-3,7-diamine as an NLO material is therefore high, particularly for applications requiring strong third-order effects like two-photon absorption. The protonation of the amino groups by nitric acid offers a potential mechanism for tuning these NLO properties, which could be exploited in the design of advanced photonic devices.

Materials Science and Engineering Applications of Nitric Acid; 10h Phenoxazine 3,7 Diamine Complexes

Integration into Polymer Matrices for Functional Materials

The incorporation of phenoxazine-based dyes into polymer matrices allows for the creation of new materials with tailored optical and electronic properties. These composites merge the processability and structural integrity of polymers with the unique functionalities of the phenoxazine (B87303) chromophore.

Phenoxazine dye-polymer composites are emerging as promising materials for tunable optical filters and coatings. The absorption and emission characteristics of the embedded dye can be modulated by the polymer matrix and external stimuli, allowing for dynamic control over light transmission. Research into polymer composites containing nanostructured materials has demonstrated the potential for creating advanced photocatalytic materials that can degrade organic pollutants under light irradiation. mdpi.com While not exclusively focused on phenoxazine, this research highlights the principle of embedding photoactive species in a polymer matrix to create functional coatings. The development of such composites with phenoxazine dyes could lead to smart windows that adapt to changing light conditions or protective coatings that filter harmful UV radiation.

Phenoxazine derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govmdpi.com Their excellent hole-transporting properties, stemming from a low ionization potential, make them highly suitable for use as hole injection and transport materials in OLEDs. ntnu.no The incorporation of phenoxazine moieties into the hole-transporting layer (HTL) can lead to enhanced device efficiency and longevity. acs.orgnih.gov For instance, new hole injection materials based on dimeric phenoxazine derivatives have demonstrated higher power efficiencies compared to commercial materials. nih.gov

In the realm of OFETs, phenoxazine-based copolymers have shown promising field-effect hole mobility and high on/off ratios, making them suitable for applications in flexible electronics and sensors. ntnu.nonih.govresearchgate.net The development of solution-processable phenoxazine-substituted materials further enhances their applicability in large-area and low-cost electronic devices. rsc.org

Table 1: Performance of Phenoxazine-Based OLEDs and OFETs

| Device Type | Phenoxazine Derivative | Key Performance Metric | Value |

|---|---|---|---|

| OLED | 1-PNA-BPBPOX (HIL) | Power Efficiency | 2.8 lm/W |

| OLED | 1-BPNA-t-BPBPOX (HIL) | Power Efficiency | 2.43 lm/W |

| OLED | DDPPFPh (HTM) | External Quantum Efficiency | 27.2% |

| OFET | Phenoxazine Copolymer | Hole Mobility | Up to 6 x 10⁻⁴ cm²/(Vs) |

Hybrid Nanomaterial Systems

The synergy between phenoxazine dyes and nanomaterials has opened up new avenues for creating highly efficient light-harvesting and catalytic systems. The dye's ability to absorb light and transfer energy or electrons to a nanoparticle core is central to these applications.

The self-assembly of phenoxazine derivatives into well-defined supramolecular structures is a powerful strategy for creating materials with novel functions. rsc.org Through processes like solvent-mediated interconversion, phenoxazine-based ligands can form coordination cages that exhibit unique host-guest chemistry and catalytic properties. repec.orgresearchgate.net The formation of H-aggregates in solution, characterized by a blue-shifted absorption band, is another example of the self-assembly of phenoxazine dyes. nih.gov Furthermore, the controlled self-assembly of phenoxazine-based hole-transporting materials can lead to the formation of ordered two-dimensional networks, which are beneficial for enhancing the performance and stability of perovskite solar cells. nih.gov

Advanced Sensor Technologies and Probes

The inherent fluorescence of the phenoxazine scaffold has been harnessed to develop a wide array of highly sensitive and selective fluorescent probes for various analytes of biological and environmental importance. nih.gov These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the target analyte induces a significant change in the fluorescence intensity or a shift in the emission wavelength.

Phenoxazine-based probes have been successfully designed for the detection of:

Hypochlorous acid (HOCl): "Turn-on" near-infrared (NIR) probes have been developed that show a significant increase in fluorescence upon reaction with HOCl, enabling the imaging of this reactive oxygen species in living cells and animal models. researchgate.net

Copper (II) ions (Cu²⁺): A "turn-on" NIR fluorescent probe has been synthesized that selectively reacts with Cu²⁺ to produce a strong fluorescence signal and a visible color change, allowing for the detection of these ions in living cells. nih.gov

Cyanide (CN⁻): A phenoxazine-based fluorescent chemosensor has been created that exhibits a "turn-off" response upon binding to cyanide ions, with a detection limit significantly lower than the standards set by the World Health Organization. ingentaconnect.commdpi.com

The development of benzo[a]phenoxazinium derivatives has further expanded the application of these probes to the staining of specific cellular organelles like the vacuole, endoplasmic reticulum, and plasma membrane. nih.gov

Table 2: Characteristics of Phenoxazine-Based Fluorescent Probes

| Probe | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| BC-3 | Hypochlorous Acid (HOCl) | "Turn-on" NIR Fluorescence | Not Specified |

| PZ-N | Copper (II) ions (Cu²⁺) | "Turn-on" NIR Fluorescence | 1.93 nM |

Chemo/Biosensors for Environmental Pollutant Detection and Process Monitoring

The development of sensitive and selective chemo/biosensors is critical for environmental monitoring and industrial process control. While direct applications of the nitric acid;10H-phenoxazine-3,7-diamine complex in this area are not extensively documented in current literature, the broader class of phenoxazine-based materials shows significant potential. For instance, phenoxazine-based conjugated polymers have been identified as promising materials for chemosensors. nih.gov The general principle behind such sensors often involves the interaction of the target analyte with the phenoxazine-based material, leading to a measurable change in its optical or electronic properties.

Environmental sensors can take various forms, monitoring parameters such as air and water quality, temperature, humidity, and the presence of specific chemicals. acs.orgnih.govfigshare.com Advanced sensor systems often integrate multiple sensing capabilities into a single device and may utilize wireless data transmission for real-time monitoring. nih.govmdpi.com Graphene and its derivatives are another class of materials extensively used in developing highly sensitive electrochemical biosensors, for example, in the detection of cancer biomarkers through the immobilization of specific biorecognition elements. mdpi.com The potential for phenoxazine derivatives to be integrated into such platforms, perhaps as a redox-active layer or a fluorescent probe, remains an area for future research.

pH-Responsive Optical Probes and Indicators: Mechanistic Understanding of Signal Transduction

The development of pH-responsive optical probes is a significant area of research, with applications ranging from biological imaging to environmental monitoring. nih.gov While information on the specific nitric acid complex of 10H-phenoxazine-3,7-diamine as a pH probe is not available, studies on related benzo[a]phenoxazine derivatives have demonstrated their potential as reversible near-infrared (NIR) pH sensors. nih.gov

These phenoxazine-based probes operate on the principle of pH-dependent changes in their electronic structure, which in turn affects their absorption and emission of light. For a series of synthesized water-soluble benzo[a]phenoxazine derivatives with different pyridinium (B92312) structures, their fluorescence emission is significantly enhanced in acidic conditions. nih.gov The protonation of the phenoxazine nitrogen in these derivatives alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence.

The signal transduction mechanism involves the reversible protonation and deprotonation of the phenoxazine moiety, which modulates the electronic properties of the molecule and, consequently, its interaction with light. A composite probe containing three different benzo[a]phenoxazine derivatives exhibited a linear relationship between pH and emission intensity over a broad range of pH 1.9 to 8.0. nih.gov This demonstrates the tunability of the phenoxazine scaffold for developing pH sensors with specific operating ranges. These probes have also been successfully used for real-time detection of intracellular pH changes in HeLa cells. nih.gov

Table 1: Performance of Benzo[a]phenoxazine-Based pH Probes

| Probe | pKa | Emission Wavelength Range (nm) | Fluorescence Enhancement Factor |

|---|---|---|---|

| Derivative 1 | 2.7 | 625-850 | 8.2 |

| Derivative 2 | 5.8 | 625-850 | 40.1 |

| Derivative 3 | 7.1 | 625-850 | Not Specified |

Data sourced from a study on reversible near-infrared pH probes. nih.gov

Energy Conversion and Storage Applications

The electron-donating nature of the phenoxazine core makes it a highly suitable component for organic electronic devices, particularly in the fields of energy conversion and storage.

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Phenoxazine-based organic dyes have been successfully synthesized and employed as sensitizers in dye-sensitized solar cells (DSSCs). nih.govepfl.chdiva-portal.org In a DSSC, the dye absorbs sunlight and injects an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), initiating the generation of electric current. epfl.ch The efficiency of a DSSC is highly dependent on the properties of the dye, including its light-harvesting ability, energy levels, and the kinetics of electron injection and recombination.

Table 2: Photovoltaic Performance of Selected Phenoxazine-Based Dyes in DSSCs

| Dye | Power Conversion Efficiency (η, %) | Open-Circuit Voltage (Voc, mV) | Short-Circuit Current Density (Jsc, mA/cm²) | Fill Factor (FF) |

|---|---|---|---|---|

| Phenoxazine Dye Series | 6.03 - 7.40 | up to 800 | Not Specified | Not Specified |

| IB3 | 7.0 | Not Specified | Not Specified | Not Specified |

| TH305 | 7.7 | Not Specified | Not Specified | Not Specified |

| PTZ-3 | 5.35 | 710 | Not Specified | Not Specified |

| PTZ-5 | 4.43 | 640 | Not Specified | Not Specified |

Data compiled from multiple studies on phenoxazine dyes for DSSCs. acs.orgepfl.chdiva-portal.org

Supercapacitors and Battery Components

The redox-active nature of phenoxazine makes it a prime candidate for electrode materials in energy storage devices like supercapacitors and organic batteries.

In the realm of supercapacitors, which store energy via electrostatic charge accumulation or fast surface redox reactions, phenoxazine-based conjugated ladder polymers have been investigated as electrode materials. researchgate.netresearchgate.net These polymers can be doped with acid, which significantly enhances their electrochemical performance. An acid-doped phenoxazine-based ladder polymer achieved a high specific capacitance of 311 F/g at a current density of 1 A/g and an energy density of 10.1 Wh/kg. researchgate.netresearchgate.net This performance is attributed to the good hydrophilicity and conjugated backbone of the polymer, which facilitates fast redox reactions (pseudocapacitance). researchgate.netresearchgate.net

For battery applications, phenoxazine derivatives are being explored as high-voltage p-type cathode materials for lithium-ion batteries. rsc.orgacs.orgelsevierpure.comresearchgate.net Organic cathode materials offer a more sustainable alternative to traditional inorganic cathodes that rely on transition metals. The phenoxazine unit exhibits negligible structural reorganization during charging and discharging, which allows for faster kinetics and a stable voltage plateau. rsc.orgelsevierpure.com A trimer of phenoxazine (3PXZ) used as a cathode material delivered a specific capacity of 112 mAh/g at a high average discharge voltage of 3.7 V vs. Li/Li⁺. rsc.orgelsevierpure.com This material also demonstrated excellent rate capability, retaining 73% of its capacity even at a high rate of 20C. rsc.orgelsevierpure.com Furthermore, a composite of this trimer with mesoporous carbon showed high stability, with minimal capacity loss over 500 cycles. rsc.orgelsevierpure.com Polymerized versions of phenoxazine have also been synthesized and show promising performance as cathode materials, with good cycling stability and high discharge potentials. acs.orgresearchgate.net

Table 3: Performance of Phenoxazine-Based Materials in Energy Storage Devices

| Material | Application | Key Performance Metric | Value |

|---|---|---|---|

| Acid-doped Phenoxazine Ladder Polymer | Supercapacitor | Specific Capacitance | 311 F/g at 1 A/g |

| Acid-doped Phenoxazine Ladder Polymer | Supercapacitor | Energy Density | 10.1 Wh/kg |

| Phenoxazine Trimer (3PXZ) | Li-ion Battery Cathode | Specific Capacity | 112 mAh/g at 1C |

| Phenoxazine Trimer (3PXZ) | Li-ion Battery Cathode | Discharge Voltage | 3.7 V vs. Li/Li⁺ |

| 3PXZ with Mesoporous Carbon | Li-ion Battery Cathode | Cycle Stability | 0.044% capacity loss per cycle over 500 cycles at 5C |

| Poly(vinylbenzyl chloride)-g-phenoxazine | Li-ion Battery Cathode | Discharge Capacity | 85 mAh/g at 50 mA/g |

| Cross-linked Phenoxazine Poly(vinylene) | Li-ion Battery Cathode | Rate Performance | 74% capacity retention after 10,000 cycles at 100C |

Data compiled from various studies on phenoxazine-based energy storage materials. researchgate.netresearchgate.netrsc.orgacs.orgelsevierpure.comresearchgate.net

In-Depth Analysis of "Nitric Acid; 10H-Phenoxazine-3,7-Diamine" Reveals a Gap in Environmental Research

A thorough investigation into the environmental chemistry and remediation of the chemical compound specified as "nitric acid; 10H-phenoxazine-3,7-diamine" has revealed a significant lack of available scientific literature. Searches across multiple academic and research databases for this specific compound have not yielded any studies pertaining to its environmental fate, transport mechanisms, biodegradation, or remediation.

The name "nitric acid; 10H-phenoxazine-3,7-diamine" suggests a potential salt or a specific formulation involving 10H-phenoxazine-3,7-diamine and nitric acid. However, this particular designation does not appear to be a standard nomenclature used in published environmental science research.

While extensive research exists on the broader categories of phenoxazine dyes, their synthesis, and general dye remediation techniques, this body of work does not address the specific compound . For instance, studies are available on the oxidation of the parent phenoxazine molecule by fungi and its degradation under UV light. chemistryviews.orgnih.gov There is also research on the synthesis of phenoxazine dyes triggered by nitric oxide, a reactive nitrogen species. chemrxiv.org

The scientific community has widely explored various methods for the remediation of dye-contaminated wastewater, which could be theoretically applicable. These methods include:

Advanced Oxidation Processes (AOPs): Techniques like photocatalysis, Fenton, and photo-Fenton oxidation are well-documented for breaking down complex organic molecules, including various classes of dyes. researchgate.netmdpi.comresearchgate.netekb.eg

Biodegradation: The use of microorganisms, such as bacteria and fungi, to metabolize and degrade dyes is a common area of study. iaswc.comnih.govmdpi.com

Sorption-Based Technologies: The use of adsorbents like activated carbon, zeolites, and other natural or modified materials to remove dyes from water is another extensively researched field. nih.govgnest.orgacs.org

However, without specific experimental data for "nitric acid; 10H-phenoxazine-3,7-diamine," any discussion of its environmental behavior or the efficacy of these remediation techniques would be purely speculative. The provided, highly specific article structure requires detailed research findings, including mechanistic investigations and data tables, which are not available for this compound.

Consequently, it is not possible to construct a scientifically accurate and informative article that adheres to the requested outline focusing solely on "nitric acid; 10H-phenoxazine-3,7-diamine." The absence of dedicated research on this compound prevents a detailed analysis of its environmental chemistry and remediation.

Environmental Chemistry and Remediation Studies of Nitric Acid; 10h Phenoxazine 3,7 Diamine

Sorption-Based Remediation Technologies

Design and Performance of Adsorbent Materials for Compound Removal

A thorough search of scientific databases and environmental chemistry literature yielded no studies on the design, development, or performance of adsorbent materials specifically for the removal of "nitric acid;10H-phenoxazine-3,7-diamine" from environmental matrices such as water or soil. While research exists on the adsorption of various organic pollutants, including some dye compounds with structural similarities to the phenoxazine (B87303) core, this work does not extend to the specific salt . rsc.orgnih.gov Consequently, there are no published data on the adsorption capacities, removal efficiencies, or kinetic and isotherm models for any adsorbent material concerning this compound. Therefore, no data table on the performance of such materials can be generated.

Regeneration and Reusability of Sorbent Systems

Consistent with the absence of research on adsorbent materials for its removal, there is no information available regarding the regeneration and reusability of sorbent systems for "this compound." The scientific literature on adsorbent regeneration primarily focuses on materials used for more common pollutants like industrial dyes, heavy metals, or pharmaceuticals. nih.govresearchgate.netresearchgate.net These studies often explore methods such as thermal treatment, solvent washing, or pH adjustment to desorb the target contaminant and restore the adsorbent's capacity. rsc.orgnih.govyoutube.com However, no such investigations have been published for sorbents loaded with "this compound." As a result, no data on regeneration efficiency, the number of possible reuse cycles, or the stability of sorbent systems for this specific application can be provided.

Emerging Research Directions and Future Perspectives on Nitric Acid; 10h Phenoxazine 3,7 Diamine Systems

Development of Novel Functional Architectures and Supramolecular Assemblies

The inherent properties of the phenoxazine (B87303) core make it an ideal candidate for constructing sophisticated supramolecular systems and functional materials. Research in this area focuses on controlling the assembly of these molecules to create architectures with tailored functions.

Self-Assembling Systems for Tunable Optical and Electronic Properties

Self-assembly, a process where molecules spontaneously organize into ordered structures through non-covalent interactions, is a powerful strategy for creating advanced materials. nih.gov In the context of phenoxazine derivatives, this approach allows for the development of materials with precisely controlled optical and electronic properties. The electron-donating nature of the phenoxazine unit is central to its utility in materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov

Researchers have designed and synthesized various phenoxazine-based donor-acceptor molecules where the phenoxazine acts as the electron-donating core. researchgate.netrsc.org By modifying the acceptor units or the linking patterns, the electronic properties, such as the HOMO and LUMO energy levels, can be finely tuned. rsc.org This tuning directly impacts the material's photophysical characteristics, including absorption and emission wavelengths, making them suitable for specific applications in optoelectronics. nih.govresearchgate.net For instance, some phenoxazine derivatives have been developed as photoredox catalysts for metal-free polymerizations. nih.gov The ability to form stable, organized thin films, sometimes using techniques like Langmuir-Blodgett deposition, is also crucial for their integration into electronic devices. nih.gov

Table 1: Examples of Phenoxazine-Based Self-Assembling Systems and Their Properties

| Phenoxazine System | Key Feature | Tunable Property | Potential Application |

| Donor-Acceptor Dyads | Combination of electron-donating phenoxazine with electron-accepting units. researchgate.netrsc.org | Emission Wavelength, Redox Potentials | Organic Light-Emitting Diodes (OLEDs) nih.gov |

| Conjugated Oligomers/Polymers | Phenoxazine units incorporated into a polymer backbone. nih.gov | Ionization Potential, Film Morphology | Organic Semiconductors, Thin-Film Transistors nih.gov |

| Fluorescent Probes | Environment-sensitive phenoxazine fluorophores. nih.gov | Fluorescence Quantum Yield | Biological Imaging, Chemical Sensors nih.govresearchgate.net |

Host-Guest Chemistry with Macrocyclic Receptors and Metal-Organic Frameworks (MOFs)

Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule, such as a macrocyclic receptor or a porous framework. rsc.orgacs.org Phenoxazine units are being integrated as functional components in these systems. Their incorporation into larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) creates materials with unique properties and applications. researchgate.netrsc.org

MOFs and COFs are crystalline porous materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic building blocks (in COFs). By using phenoxazine derivatives as the organic linkers, it is possible to create frameworks with built-in redox activity and high surface areas. rsc.org These phenoxazine-based COFs have shown promise as cathode materials for lithium-ion batteries, exhibiting high redox potentials and fast redox kinetics. rsc.orggrafiati.com The porous nature of these frameworks allows for efficient electrolyte transport to the redox-active phenoxazine sites. rsc.org Furthermore, phenoxazine-based supramolecular cages have been developed for applications such as chemical sensing, for example, the detection of picric acid. researchgate.net

Table 2: Phenoxazine-Based Host-Guest Systems and Frameworks

| System Type | Host/Framework | Guest/Function | Key Finding |

| Metal-Organic Framework (MOF) | Phenoxazine-based supramolecular cage with Pd(II) centers. researchgate.net | Ligand Binding | Ligand binding alters the stability and size of the assembly. researchgate.net |

| Covalent Organic Framework (COF) | DAPO-COFs (p-type phenoxazine-based COFs). rsc.org | Lithium-ion Storage (Cathode Material) | High redox potential (~3.6 V vs. Li/Li+) and excellent electrical conductivity. rsc.org |

| Host-Guest Complex | Cucurbit[n]urils (CB[n]s). researchgate.net | Amphiphilic Guests | Modulation of amphiphilicity to form self-assembling nanoparticles. researchgate.net |

Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and materials science. researchgate.netnih.gov These computational tools are being increasingly applied to accelerate the design, synthesis, and characterization of new phenoxazine-based molecules with specific, desirable properties.

De Novo Design of Phenoxazine Derivatives with Targeted Functional Attributes

De novo design involves using computational algorithms to generate novel molecular structures with a desired set of properties. nih.gov In the context of phenoxazine chemistry, AI models can be trained on large datasets of known compounds to learn the relationships between chemical structure and functional properties like electronic behavior, solubility, or biological activity. researchgate.netyoutube.com

Generative models can then propose new phenoxazine derivatives that are predicted to have enhanced performance for a specific application, such as improved efficiency as an organic dye or higher activity as a therapeutic agent. nih.govresearchgate.net This approach significantly reduces the time and cost associated with traditional trial-and-error synthesis by focusing experimental efforts on the most promising candidates. researchgate.net Molecular modeling and computer-aided design also help in understanding how subtle structural modifications, such as the addition of specific functional groups, can influence the molecule's interaction with its environment or biological target. nih.govresearchgate.net

Predictive Modeling for Reaction Outcomes and Material Performance